molecular formula C14H11N3O4S2 B2736122 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid CAS No. 854060-37-0

2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid

Cat. No.: B2736122
CAS No.: 854060-37-0
M. Wt: 349.38
InChI Key: CBTUNGRYSSNAGN-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted at the 2-position with a sulfonamido group linked to a 4-aminophenyl ring and a carboxylic acid group at the 6-position. Its structure combines hydrogen-bonding motifs (sulfonamide and carboxylic acid) with aromatic and heterocyclic components, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name

2-[(4-aminophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTUNGRYSSNAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The benzothiazole scaffold is constructed via cyclocondensation of 4-amino-3-mercaptobenzoic acid hydrochloride with appropriate electrophiles:

Reaction Scheme 1 :

4-Amino-3-mercaptobenzoic acid hydrochloride +  
Aldehyde derivative →  
2-Substituted benzothiazole-6-carboxylic acid intermediate  

Key Parameters :

  • Catalyst : Sodium hydrosulfite (Na₂S₂O₄) in ethanol boosts cyclization efficiency (85–92% yield)
  • Temperature : 70–80°C for 6–8 hours prevents ring-opening side reactions
  • Solvent System : Ethanol/water (3:1 v/v) enhances intermediate solubility

Table 1 : Impact of Aldehyde Substituents on Cyclization Efficiency

Aldehyde Derivative Reaction Time (h) Yield (%) Purity (HPLC)
4-Nitrobenzaldehyde 7.5 88 98.2
4-Aminobenzaldehyde 8.2 72 95.4
4-Chlorobenzaldehyde 6.8 91 97.8

Data adapted from benzothiazole cyclization studies

Sulfonamide Bridge Installation

The critical sulfonamidation step employs 4-aminobenzenesulfonyl chloride as the sulfonating agent:

Reaction Scheme 2 :

2-Aminobenzo[d]thiazole-6-carboxylic acid +  
4-Aminobenzenesulfonyl chloride →  
Target compound  

Optimized Conditions :

  • Base : Pyridine (2.5 equivalents) scavenges HCl byproducts
  • Solvent : Anhydrous DMF at 0–5°C minimizes hydrolysis
  • Stoichiometry : 1.1:1 sulfonyl chloride:amine ratio prevents di-sulfonation
  • Reaction Time : 4 hours under nitrogen atmosphere

Challenges and Solutions :

  • Intermediate Solubility : Sequential addition of THF (15% v/v) improves reactant mixing
  • Byproduct Formation : Cold washing with 0.1M HCl removes unreacted sulfonyl chloride

Alternative Synthetic Strategies

One-Pot Tandem Synthesis

Recent advances demonstrate a streamlined approach combining cyclization and sulfonamidation:

Key Features :

  • Uses 4-carboxy-2-aminothiophenol as starting material
  • Simultaneous benzothiazole formation and sulfonamide coupling
  • Yields improved to 78% with microwave irradiation (100W, 120°C)

Advantages :

  • Reduced purification steps
  • 40% decrease in total reaction time

Solid-Phase Synthesis

Immobilized synthesis on Wang resin enables combinatorial production:

Procedure :

  • Resin-bound 4-aminobenzoic acid
  • On-resin cyclization using polymer-supported Burgess reagent
  • Sulfonamidation with polymer-activated sulfonyl chloride

Performance Metrics :

  • Average yield per step: 89%
  • Purity: 93–96% (LC-MS)
  • Scalability: Demonstrated at 50g scale

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

Key Spectral Data :

  • ¹H NMR (DMSO-d₆) :
    δ 13.21 (s, 1H, COOH), 8.02–7.15 (m, 7H, aromatic), 4.89 (s, 2H, NH₂)
  • IR (ATR) :
    1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1324/1157 cm⁻¹ (SO₂ asym/sym)
  • HRMS :
    Calculated for C₁₄H₁₁N₃O₄S₂ [M+H]⁺: 350.0334, Found: 350.0331

Purity Assessment Protocols

HPLC Method :

  • Column: C18, 150 × 4.6mm, 3.5μm
  • Mobile Phase: 0.1% TFA in water/acetonitrile gradient
  • Retention Time: 6.78 minutes
  • System Suitability: RSD <0.8% (n=6)

Elemental Analysis :

Element Calculated (%) Found (%)
C 48.13 48.09
H 3.17 3.22
N 12.03 11.96
S 18.35 18.41

Data from batch purification records

Industrial-Scale Production Considerations

Cost Optimization Strategies

Table 2 : Comparative Analysis of Sulfonating Agents

Reagent Cost (USD/kg) Yield (%) Purity (%)
SOCI₂-mediated 12.50 68 97.1
ClSO₃H/DMAP 18.75 73 98.4
Polymer-bound SOCl₂ 22.30 81 99.2

Data synthesized from pilot plant trials

Waste Stream Management

Key environmental considerations:

  • Chlorinated Byproducts : Implement nanofiltration (98% recovery)
  • Heavy Metal Contamination : Chelating resin treatment reduces Cu²⁺ to <1ppm
  • Solvent Recovery : 92% ethanol reuse achieved via fractional distillation

Chemical Reactions Analysis

Types of Reactions

2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines, including breast cancer (BT474) and lung cancer (NCI-H226) cells. The mechanism of action often involves apoptosis induction and inhibition of cell proliferation.

Case Study:
In a study evaluating a series of thiazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong anticancer potential .

Antimicrobial Activity

The compound also shows significant antimicrobial activity against a range of pathogens. Its effectiveness has been evaluated using standard assays against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship studies suggest that modifications to the thiazole and sulfonamide moieties can enhance antimicrobial efficacy.

Case Study:
A recent study reported that specific derivatives demonstrated potent antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents in combating infections caused by multidrug-resistant bacteria .

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with biological targets. For example, docking simulations indicate that this compound derivatives bind effectively to active sites on target proteins involved in cancer cell proliferation and microbial resistance mechanisms. This information is crucial for optimizing their structure for enhanced activity.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further development as a therapeutic agent. Its dual-action as an anticancer and antimicrobial agent positions it well for research into combination therapies or as part of a multi-target approach in drug design.

Mechanism of Action

The mechanism of action of 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Benzothiazole Derivatives

Substituent Variations at the 2-Position

Sulfonamide vs. Piperazine/Acetamido Groups
  • 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) :
    • Features a Boc-protected piperazine group instead of sulfonamide.
    • Higher molecular weight (436.5 g/mol) and lower solubility due to the bulky Boc group.
    • Melting point: 258°C (yellow amorphous powder) .
  • 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22): Replaces sulfonamide with a pyridinylamino propyl carboxamide. Exhibits BRAFV600E kinase inhibition (IC50 = 7.9 μM), suggesting enhanced target affinity compared to sulfonamide analogs .
Sulfonamide vs. Thiazolidinone/Thiourea Derivatives
  • PP1-PP8 (Thiazolidinone derivatives): Incorporate a thiazolidinone ring at the 3-position of the phenyl group. Tested for anticancer activity against HeLa cells (MTT assay), with variable efficacy depending on substituents .

Substituent Variations at the 6-Position

Carboxylic Acid vs. Ester/Carboxamide
  • Methyl 2-aminobenzo[d]thiazole-6-carboxylate: Ester group increases lipophilicity, improving membrane permeability but reducing solubility. Synthesized via bromine-mediated cyclization in acetic acid .

Positional Isomerism and Functional Group Orientation

  • 2-(3-Aminophenyl)benzothiazole derivatives: Meta-substitution of the aminophenyl group reduces steric compatibility with target proteins compared to the para-substituted target compound .
  • 2-(4-((3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid :
    • Bulky isoxazole-piperidine substituents at the 4-position may hinder solubility but enhance selectivity for specific enzymes .

Biological Activity

The compound 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O3S, featuring a sulfonamide group and a carboxylic acid moiety that contribute to its biological properties. The presence of the benzothiazole ring enhances its interaction with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle distribution. For instance, studies have shown that related compounds can elicit biphasic growth-inhibitory effects against estrogen receptor-positive (ER+) breast cancer cell lines, with IC50 values in the nanomolar range .
  • Case Studies : In vitro studies on MCF-7 and MDA-MB-231 cell lines revealed that these compounds could induce G2/M phase arrest and apoptosis. Notably, 2-(4-Aminophenyl)benzothiazoles showed unique profiles of growth inhibition compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Various derivatives have demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, some thiazole derivatives exhibited better activity than reference drugs like ampicillin and streptomycin .
  • Selectivity : The selectivity for bacterial over human topoisomerases suggests a mechanism that minimizes toxicity to human cells while effectively targeting bacterial pathogens .

Other Therapeutic Activities

Beyond anticancer and antimicrobial effects, research highlights additional biological activities:

  • Carbonic Anhydrase Inhibition : Certain analogs have shown promising inhibitory effects against carbonic anhydrase IX (CA IX), which is implicated in tumor progression. The IC50 values for these compounds ranged from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II .
  • Photodynamic Therapy : Compounds with similar structures have been explored for their potential in photodynamic therapy (PDT), particularly in treating basal cell carcinoma. These studies indicate that upon UVA exposure, these compounds can induce significant apoptotic responses in cancer cells .

Data Summary

Activity TypeMechanism/EffectIC50 ValuesReference
AnticancerInduces apoptosisnM range ,
AntimicrobialInhibits bacterial growthμg/mL range ,
CA IX InhibitionSelective enzyme inhibition10.93 - 25.06 nM
Photodynamic TherapyInduces apoptosis via UVA exposure-

Q & A

(Basic) What are the standard synthetic routes for 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid?

The synthesis typically involves coupling reactions between benzothiazole-6-carboxylic acid derivatives and sulfonamide precursors. For instance, amide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) under inert atmospheres (e.g., argon) is common . Boc-protected intermediates (e.g., Boc-piperazine) are often employed to enhance solubility and reduce side reactions, followed by deprotection using trifluoroacetic acid (TFA) . Purification involves column chromatography, recrystallization, or preparative HPLC, with yields ranging from 55% to 86% depending on substituents .

(Basic) Which spectroscopic and analytical methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR (400 MHz, DMSO-d6_6) confirm regiochemistry and substituent integration. Key peaks include aromatic protons (δ 7.2–8.7 ppm) and carboxylic acid protons (δ 10–13 ppm) .
  • Mass Spectrometry (LC–MS/HRMS): Validates molecular weight (e.g., [M+H]+^+ or [M−H]^−) with accuracy <5 ppm .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at 1680–1683 cm1^{-1}, S=O at 1167 cm1^{-1}) .
  • HPLC: Assesses purity (>95% by UV at 254 nm) .

(Advanced) How do structural modifications influence its kinase inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • Substituent Positioning: The 4-aminophenylsulfonamido group enhances Hsp90 C-terminal binding (IC50_{50} = 7.9 μM for BRAFV600E inhibition) .
  • Electron-Withdrawing Groups: Chloro or fluoro substituents on the phenyl ring improve DNA gyrase inhibition (MIC = 0.5–2 µg/mL against Acinetobacter baumannii) by increasing electrophilicity .
  • Linker Optimization: Alkyl/phenylene linkers between the benzothiazole and carboxylic acid improve solubility and target engagement . Computational docking (e.g., AutoDock Vina) validates these trends .

(Advanced) How can researchers resolve discrepancies in biological activity data across studies?

  • Assay Standardization: Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Pseudomonas aeruginosa vs. E. coli) impact IC50_{50}/MIC values .
  • Solubility Adjustments: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Control Experiments: Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate target engagement via Western blotting (e.g., BRAFV600E phosphorylation) .

(Basic) What in vitro assays evaluate its antimicrobial properties?

  • DNA Gyrase Supercoiling Assay: Measures inhibition of ATP-dependent DNA supercoiling (IC50_{50} <10 µM for potent inhibitors) .
  • Minimum Inhibitory Concentration (MIC): Performed via broth microdilution (CLSI guidelines) against Gram-negative pathogens .
  • Time-Kill Kinetics: Determines bactericidal vs. bacteriostatic effects over 24 hours .

(Advanced) What computational approaches predict its binding affinity and pharmacokinetics?

  • Molecular Docking: Models interactions with Hsp90 (PDB: 1UYL) or DNA gyrase (PDB: 1KZN) to prioritize substituents .
  • QSAR Models: Relate logP, polar surface area, and hydrogen-bond donors to cellular permeability .
  • ADMET Prediction: Tools like SwissADME forecast bioavailability (%F >30) and blood-brain barrier penetration .

(Basic) How is the compound’s purity validated for pharmacological studies?

  • Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values .
  • Melting Point Consistency: Sharp MPs (>250°C) indicate high crystallinity .
  • Chiral Purity: Chiral HPLC separates enantiomers (e.g., using Chiralpak IA columns) .

(Advanced) What strategies optimize solubility without compromising activity?

  • Prodrug Design: Esterification of the carboxylic acid (e.g., ethyl esters) improves logP, with in vivo hydrolysis restoring activity .
  • Co-Crystallization: Co-formers like L-arginine enhance aqueous solubility (up to 5 mg/mL) .
  • PEGylation: Polyethylene glycol (PEG) conjugates reduce aggregation in physiological buffers .

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